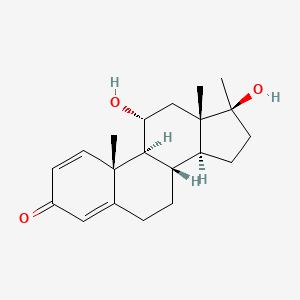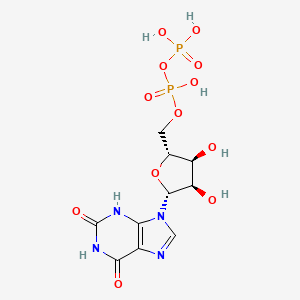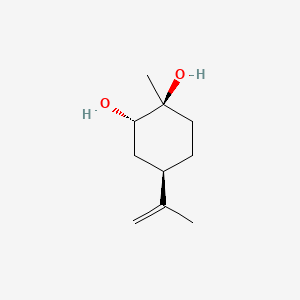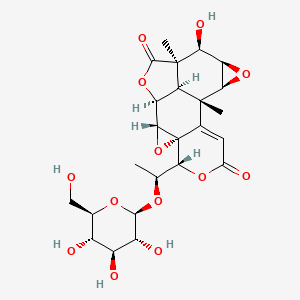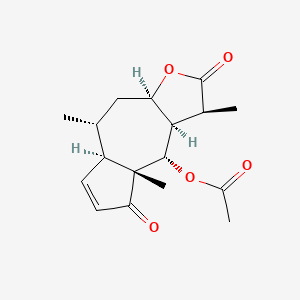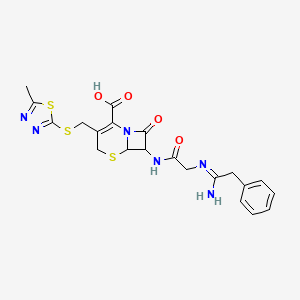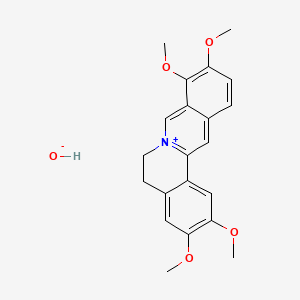![molecular formula C12H17N6O7P B1196036 (4AR,6R,7R,7aS)-6-(6-amino-8-((2-hydroxyethyl)amino)-9H-purin-9-yl)-2,7-dihydroxytetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinine 2-oxide CAS No. 33823-17-5](/img/structure/B1196036.png)
(4AR,6R,7R,7aS)-6-(6-amino-8-((2-hydroxyethyl)amino)-9H-purin-9-yl)-2,7-dihydroxytetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinine 2-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Hydroxyethylaminoadenosine 3’,5’-monophosphate is a cyclic nucleotide derivative of adenosine. It is characterized by the presence of a hydroxyethylamino group at the 8-position of the adenosine moiety and a monophosphate group at the 3’,5’-positions. This compound is of interest due to its potential biological activities and applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxyethylaminoadenosine 3’,5’-monophosphate typically involves the modification of adenosine. One common method includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of adenosine are protected using silyl or acyl protecting groups.
Introduction of Hydroxyethylamino Group: The protected adenosine is then reacted with an appropriate hydroxyethylamine derivative under basic conditions to introduce the hydroxyethylamino group at the 8-position.
Phosphorylation: The resulting intermediate is phosphorylated at the 3’,5’-positions using a phosphorylating agent such as phosphorus oxychloride (POCl3) or a phosphoramidite reagent.
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of 8-Hydroxyethylaminoadenosine 3’,5’-monophosphate may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Additionally, purification techniques like chromatography and crystallization are employed to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
8-Hydroxyethylaminoadenosine 3’,5’-monophosphate undergoes various chemical reactions, including:
Oxidation: The hydroxyethylamino group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyethylamino group to an amino group.
Substitution: The hydroxyethylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.
Wissenschaftliche Forschungsanwendungen
8-Hydroxyethylaminoadenosine 3’,5’-monophosphate has several scientific research applications:
Chemistry: It is used as a model compound to study nucleotide analogs and their chemical properties.
Biology: The compound is investigated for its potential role in cellular signaling pathways and as a modulator of enzyme activities.
Medicine: Research explores its potential therapeutic applications, including antiviral and anticancer activities.
Industry: It is used in the development of biochemical assays and as a reference standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of 8-Hydroxyethylaminoadenosine 3’,5’-monophosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyethylamino group may enhance binding affinity to these targets, leading to modulation of their activities. The compound can influence various cellular pathways, including cyclic nucleotide signaling and protein phosphorylation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine 3’,5’-monophosphate: Lacks the hydroxyethylamino group at the 8-position.
8-Aminoadenosine 3’,5’-monophosphate: Contains an amino group instead of a hydroxyethylamino group.
8-Hydroxyadenosine 3’,5’-monophosphate: Contains a hydroxy group instead of a hydroxyethylamino group.
Uniqueness
8-Hydroxyethylaminoadenosine 3’,5’-monophosphate is unique due to the presence of the hydroxyethylamino group, which can enhance its biological activity and binding affinity to molecular targets. This structural modification may result in distinct pharmacological properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
33823-17-5 |
|---|---|
Molekularformel |
C12H17N6O7P |
Molekulargewicht |
388.27 g/mol |
IUPAC-Name |
(4aR,6R,7R,7aS)-6-[6-amino-8-(2-hydroxyethylamino)purin-9-yl]-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |
InChI |
InChI=1S/C12H17N6O7P/c13-9-6-10(16-4-15-9)18(12(17-6)14-1-2-19)11-7(20)8-5(24-11)3-23-26(21,22)25-8/h4-5,7-8,11,19-20H,1-3H2,(H,14,17)(H,21,22)(H2,13,15,16)/t5-,7-,8-,11-/m1/s1 |
InChI-Schlüssel |
YMSXKPONFXQTQW-IOSLPCCCSA-N |
Isomerische SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3NCCO)N)O)OP(=O)(O1)O |
SMILES |
C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3NCCO)N)O)OP(=O)(O1)O |
Kanonische SMILES |
C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3NCCO)N)O)OP(=O)(O1)O |
Synonyme |
8-hydroxyethylamino-cyclic AMP 8-hydroxyethylaminoadenosine 3',5'-monophosphate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



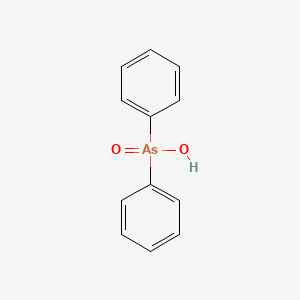

![N-[(3-bromo-4-ethoxy-5-methoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine](/img/structure/B1195958.png)
